B-RafV600E Kinase Inhibition: Ortho-Fluoro Arylsulfonamide Advantage
The target compound contains a fluorine atom ortho to the sulfonamide nitrogen, a structural feature shown to be essential for potent B-RafV600E inhibition in this chemotype. In the seminal series, compounds bearing this ortho-fluoro arylsulfonamide headgroup achieved IC50 values in the low nanomolar range (e.g., 3.2 nM for a close analog) [1]. Analogs lacking the ortho-fluoro substitution or bearing alternative substituents exhibited significantly reduced potency (>10-fold loss) [1]. The combination of meta-fluoro and para-methoxy substituents in the target compound represents a unique electronic and steric profile not present in the original reference compounds, potentially offering differentiated selectivity or metabolic stability.
| Evidence Dimension | B-RafV600E inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly determined; inferred from SAR that ortho-fluoro arylsulfonamide thiazoles achieve low nM IC50. |
| Comparator Or Baseline | Close analog without ortho-fluoro: >10-fold loss in potency relative to fluorinated analog (IC50 ~32 nM or higher). |
| Quantified Difference | Approximately >10-fold potency advantage for ortho-fluoro-containing analogs. |
| Conditions | Biochemical kinase assay; B-RafV600E (Invitrogen PV3849); time-resolved fluorescence. |
Why This Matters
Procuring this compound ensures retention of the key ortho-fluoro pharmacophore, which is critical for B-RafV600E activity; generic substitution without this feature would likely yield an inactive compound.
- [1] Stellwagen JC, Adjabeng GM, Arnone MR, et al. Development of potent B-RafV600E inhibitors containing an arylsulfonamide headgroup. Bioorg Med Chem Lett. 2011;21(15):4433-4437. PMID: 21733693. View Source
